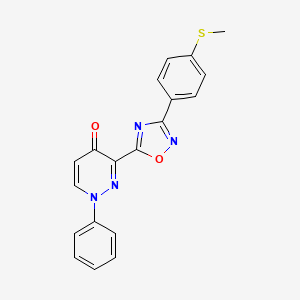

3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one

Description

Properties

IUPAC Name |

3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2S/c1-26-15-9-7-13(8-10-15)18-20-19(25-22-18)17-16(24)11-12-23(21-17)14-5-3-2-4-6-14/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGXEUVEKSVNJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically involves a multi-step process starting from commercially available starting materials. A common route may involve the following key steps:

Formation of 1,2,4-oxadiazole ring: : Starting from 4-(methylthio)benzoic acid, a cyclization reaction with hydrazine derivatives yields the oxadiazole core.

Construction of the pyridazinone core: : The 1,2,4-oxadiazole intermediate undergoes a further reaction with hydrazine to introduce the pyridazinone moiety.

Phenylation: : The resulting compound is then subjected to Friedel-Crafts acylation or related techniques to introduce the phenyl groups.

Industrial Production Methods: Scale-up production often employs similar synthetic strategies but optimizes conditions like temperature, pressure, and reagent concentrations to maximize yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce processing time.

Chemical Reactions Analysis

Oxidation: : The sulfur moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.

Reduction: : Reduction of the compound can occur at the oxadiazole ring or the pyridazinone moiety using agents like lithium aluminum hydride or sodium borohydride.

Substitution: : Nucleophilic substitution reactions can occur at the phenyl rings or at the oxadiazole nitrogen, introducing various functional groups.

Oxidation: Peroxide-based oxidizers under mild to moderate temperatures.

Reduction: Metal hydrides at room temperature to slightly elevated temperatures.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Sulfoxides and Sulfones: : Products from the oxidation of the methylthio group.

Reduced Derivatives: : Products from the reduction of the oxadiazole or pyridazinone rings.

Functionalized Derivatives: : Various substituted derivatives based on the nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound serves as a versatile building block in organic synthesis. Its reactivity allows for the exploration of new chemical entities and scaffolds.

Biology: In biological research, derivatives of this compound have potential as enzyme inhibitors or receptor ligands due to their unique structural motifs, which can interact with biological macromolecules.

Medicine: There is ongoing research into the medicinal properties of this compound, particularly its potential role in developing new drugs for diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry: In the industrial sector, the compound can be used as a precursor for the synthesis of advanced materials, including polymers and nanomaterials with specific functional properties.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the context of its use. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, altering their activity or function. The precise mechanism can involve binding to active sites, inhibition of enzymatic activity, or modulation of signaling pathways.

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties

Aminothiazole-Based Sphingosine Kinase (SphK) Inhibitors

Compounds 23a and 23b () share the 1,2,4-oxadiazole core but incorporate aminothiazole and biphenyl substituents. These compounds exhibit dual SphK1/SphK2 inhibition, with 23b showing enhanced selectivity due to a fluorinated biphenyl group. Unlike the target compound, these analogs lack a pyridazinone ring, instead featuring pyrrolidinyl-guanidine side chains. This structural divergence highlights the role of heterocyclic appendages in modulating kinase selectivity .

Antimicrobial 1,2,4-Oxadiazole Derivatives

describes compounds like 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole, where phenoxyphenyl substituents enhance antimicrobial activity against enteric pathogens. Notably, the pyridazinone ring in the target compound could improve solubility compared to nitrophenyl derivatives .

Pyridinone-Oxadiazole Hybrids

The compound 1-(3-(4-(methylsulfonyl)piperidin-1-yl)benzyl)-5-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one () contains a pyridinone ring instead of pyridazinone. Both compounds feature sulfonyl or methylthio groups, which may influence pharmacokinetic properties such as metabolic stability .

Key Structural and Functional Differences

Pharmacological and Physicochemical Implications

- Methylthio vs.

- Pyridazinone vs. Pyridinone: The pyridazinone’s dual nitrogen atoms could improve solubility and hydrogen-bonding interactions, advantageous for oral bioavailability .

- Antimicrobial vs. Kinase Applications: Structural analogs suggest that phenoxyphenyl derivatives () favor antimicrobial activity, while aminothiazole modifications () drive kinase inhibition. The target compound’s activity remains speculative without direct data.

Biological Activity

The compound 3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 344.41 g/mol. The structure features an oxadiazole ring, which is known for its diverse biological activities. The presence of the methylthio group and pyridazinone moiety contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to the target compound showed effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The proposed mechanism involves the activation of caspases and modulation of mitochondrial membrane potential, leading to cell death.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Moderate | Disruption of cell wall synthesis |

| Anticancer | High | Induction of apoptosis via caspase activation |

| Anti-inflammatory | Moderate | Inhibition of pro-inflammatory cytokines |

Anti-inflammatory Properties

Preliminary research suggests that the compound may exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including the target compound. Results indicated a notable reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as a lead compound for developing new antibiotics.

- Cancer Cell Line Testing : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 70% reduction in cell viability after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates, supporting its anticancer properties.

- Inflammation Model : In vivo studies using murine models of inflammation showed that administration of the compound led to significant reductions in edema and inflammatory markers compared to control groups.

Q & A

Q. What are the common synthetic pathways for constructing the oxadiazole and pyridazinone moieties in this compound?

The synthesis involves multi-step reactions:

Oxadiazole ring formation : Condensation of nitriles with hydroxylamine derivatives under reflux conditions (e.g., ethanol, 80°C for 6–12 hours) to form the 1,2,4-oxadiazole core .

Pyridazinone core synthesis : Cyclization of hydrazine derivatives with diketones or via Vilsmeier–Haack reactions, as seen in analogous pyridazinone syntheses .

Coupling reactions : The oxadiazole and pyridazinone moieties are linked using nucleophilic substitution or palladium-catalyzed cross-coupling, with reagents like POCl₃ or Pd(PPh₃)₄ .

Q. Key reagents and conditions :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Hydroxylamine HCl, ethanol, reflux | Oxadiazole ring formation |

| 2 | Hydrazine hydrate, acetic anhydride | Pyridazinone cyclization |

| 3 | POCl₃, DMF, 0–5°C | Activation for coupling |

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and regioselectivity (e.g., methylthio group at C4-phenyl) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

- Mass Spectrometry (HRMS-ESI) : Validation of molecular weight and fragmentation patterns .

Q. How do the methylthio and oxadiazole functional groups influence the compound’s electronic properties?

- Methylthio group (-SMe) : Acts as an electron-donating group, enhancing aromatic ring electron density and influencing reactivity in electrophilic substitutions .

- Oxadiazole ring : Provides rigidity and π-stacking capability, critical for binding to biological targets like enzymes or receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency between the oxadiazole and pyridazinone units?

- Temperature control : Lower temperatures (0–5°C) during activation reduce side reactions .

- Catalyst selection : Pd-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling yields .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Q. Example optimization table :

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Temperature | 0–5°C during POCl₃ activation | 15–20% |

| Catalyst | Pd(PPh₃)₄ (2 mol%) | 25–30% |

| Solvent | Anhydrous DMF | 10–15% |

Q. What strategies resolve discrepancies in bioactivity data across in vitro assays?

- Assay standardization : Use positive controls (e.g., known kinase inhibitors for enzyme assays) to validate experimental setups .

- Dose-response curves : Perform triplicate measurements at multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ consistency .

- Solvent compatibility : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Q. How does pH stability impact the compound’s reactivity in biological systems?

- Acidic conditions (pH < 4) : Risk of oxadiazole ring hydrolysis; pre-formulation stability studies are recommended .

- Neutral/basic conditions (pH 7–9) : Enhanced solubility but potential thioether oxidation; use antioxidants (e.g., BHT) in buffers .

Q. What computational methods predict binding modes of this compound with biological targets?

- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., kinases) using the oxadiazole ring as an anchor .

- DFT calculations (Gaussian) : Analyze electron distribution to identify nucleophilic/electrophilic sites for derivatization .

Q. How can regioselectivity challenges during functionalization of the pyridazinone ring be addressed?

- Directing groups : Introduce temporary protecting groups (e.g., Boc) to guide substitutions at specific positions .

- Metal-mediated reactions : Use CuI or Pd catalysts for C-H activation at less reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.